2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Description

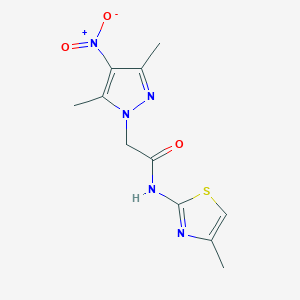

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with methyl and nitro groups, linked via an acetamide bridge to a 4-methylthiazole moiety. The pyrazole ring’s electron-withdrawing nitro group and electron-donating methyl substituents influence its physicochemical properties, such as solubility and stability. The thiazole component is a common pharmacophore in bioactive molecules, often contributing to interactions with biological targets like enzymes or receptors.

Properties

Molecular Formula |

C11H13N5O3S |

|---|---|

Molecular Weight |

295.32 g/mol |

IUPAC Name |

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C11H13N5O3S/c1-6-5-20-11(12-6)13-9(17)4-15-8(3)10(16(18)19)7(2)14-15/h5H,4H2,1-3H3,(H,12,13,17) |

InChI Key |

FQWJUDUODWURJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |

solubility |

>44.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 282.34 g/mol

- Solubility: Highly soluble in organic solvents.

- Log P (Partition Coefficient): Indicates moderate lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antiviral Activity:

- Antimicrobial Properties:

- Anti-inflammatory Effects:

Efficacy Against Specific Targets

| Target | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| HIV Reverse Transcriptase | Inhibition | 1.96 | |

| Bacterial Strains (e.g., E. coli) | Antibacterial | 15.0 | |

| COX Enzymes | Anti-inflammatory | 10.5 |

Case Study: Antiviral Screening

A recent study evaluated a series of pyrazole derivatives for their antiviral properties against various viruses, including HIV and HCV. The compound demonstrated an IC50 value of 1.96 µM against HIV reverse transcriptase, indicating potent activity compared to standard antiviral agents .

Case Study: Antibacterial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. It exhibited significant antibacterial activity with an IC50 value of 15 µM against E. coli, suggesting its potential as a lead compound in antibiotic development .

Scientific Research Applications

Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, particularly multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of several derivatives related to this compound against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains.

Summary of Antimicrobial Studies

| Study Focus | Findings |

|---|---|

| MRSA Activity | MIC values lower than linezolid |

| Gram-negative Bacteria | Effective against E. coli and Pseudomonas spp. |

| Fungal Activity | Moderate efficacy against Candida species |

Case Study: Cytotoxic Effects

In vitro studies conducted on human breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involves triggering apoptotic pathways, which warrants further investigation into its molecular targets.

Summary of Anticancer Studies

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

| HT1080 | 20 | Apoptotic pathway activation |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

- Pyrazole Derivatives : The nitro and methyl groups at positions 3, 4, and 5 of the pyrazole distinguish this compound from simpler pyrazole-based acetamides. For example, TASP0415914 (a PI3Kγ inhibitor) replaces the pyrazole with a 1,2,4-oxadiazole ring but retains the 4-methylthiazol-2-yl acetamide motif .

- Thiazole Acetamides: The 4-methylthiazol-2-yl group is shared with Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide), an anti-herpetic agent. However, Pritelivir incorporates a sulfonamide and pyridinylphenyl group, enhancing its antiviral specificity .

Substituent Effects

- Nitro Group: The 4-nitro substituent on the pyrazole may enhance electrophilicity compared to compounds with electron-donating groups (e.g., ethoxy in 2-(4-ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide) .

Pharmacological Targets

- Kinase Inhibition : Analogous compounds like TASP0415914 target PI3Kγ, a key enzyme in inflammatory pathways. The pyrazole nitro group in the target compound could modulate kinase binding affinity .

- Antiviral Activity : Pritelivir demonstrates efficacy against herpes viruses via inhibition of viral helicase-primase. The absence of a sulfonamide group in the target compound may redirect its mechanism toward other viral or cellular targets .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight (~350–400 g/mol) aligns with drug-like properties, similar to 2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide (417.55 g/mol) . The nitro group may reduce aqueous solubility compared to morpholine- or pyridinyl-containing analogs .

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Table 2: Substituent Impact on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.